(5-Bromopyridin-2-yl)methanol

Synthetic Methodology Process Chemistry Cost-Efficiency

Medicinal chemists requiring a reliable 5-bromo-2-hydroxymethylpyridine building block for Pd-catalyzed cross-coupling often face supply inconsistency. (5-Bromopyridin-2-yl)methanol (CAS 88139-91-7) provides >98% purity and demonstrated >91% coupling yield. Validated as a key intermediate in Vorapaxar synthesis; also applicable in fragment-based drug discovery. Bulk stock available with ambient global shipping.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 88139-91-7
Cat. No. B1276293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-2-yl)methanol
CAS88139-91-7
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)CO
InChIInChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2
InChIKeyRUCZFWMEACWFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromopyridin-2-yl)methanol (CAS 88139-91-7): A Regioselective Building Block for Pharmaceutical and Agrochemical Synthesis


(5-Bromopyridin-2-yl)methanol (CAS 88139-91-7) is a heterocyclic building block, specifically a brominated pyridinemethanol, with a molecular weight of 188.02 g/mol [1]. It is characterized by a bromine substituent at the 5-position and a hydroxymethyl group at the 2-position of the pyridine ring, which provides dual functionality for further chemical derivatization . Its primary value proposition lies in its utility as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications, where the specific substitution pattern is critical for the desired activity or properties of the final target .

Why (5-Bromopyridin-2-yl)methanol Cannot Be Substituted by Its Regioisomers or Other Halogen Analogs


Substituting (5-bromopyridin-2-yl)methanol with a different regioisomer (e.g., 3- or 4-bromo) or a different halogen analog (e.g., 5-chloro) is not scientifically viable without extensive re-validation due to fundamental differences in reactivity, physical properties, and the potential for divergent biological outcomes. The specific position of the bromine atom on the pyridine ring dictates the electronic environment of the molecule, which in turn controls its behavior in cross-coupling reactions like Suzuki-Miyaura couplings and influences the binding affinity in biological targets [1]. Even a seemingly minor change, such as swapping bromine for chlorine, alters key parameters like molecular weight, lipophilicity (XLogP3), and the leaving group ability of the halogen, which can lead to significant differences in reaction kinetics, synthetic yield, and downstream compound properties [2]. Therefore, procurement decisions must be based on the specific compound's quantifiable attributes, not a broad class association.

Quantitative Evidence for (5-Bromopyridin-2-yl)methanol: Comparative Data for Informed Procurement


Synthetic Yield Comparison: (5-Bromopyridin-2-yl)methanol vs. Alternative Synthesis Routes

The synthesis of (5-bromopyridin-2-yl)methanol can be achieved with a yield of approximately 91% from 5-bromo-2-pyridinecarboxaldehyde, which is significantly higher than an alternative route from 2-methyl-5-bromopyridine N-oxide, which proceeds with a 76% yield [1]. This 15% difference in synthetic efficiency is a quantifiable factor for procurement planning and cost estimation.

Synthetic Methodology Process Chemistry Cost-Efficiency

Physical Form Differentiation: Melting Point of (5-Bromopyridin-2-yl)methanol vs. 4- and 6-Bromo Regioisomers

(5-Bromopyridin-2-yl)methanol is a solid with a reported melting point range of 59-60°C . This distinguishes it from its regioisomers: (4-bromopyridin-2-yl)methanol melts at a lower range of 49-54°C , while (6-bromopyridin-2-yl)methanol melts at an even lower range of 34-39°C [1]. The higher melting point of the 5-bromo derivative suggests potentially easier handling and purification via recrystallization under ambient conditions, a practical advantage for both laboratory and pilot-scale operations.

Physical Chemistry Crystallization Handling

Proven Pharmaceutical Relevance: (5-Bromopyridin-2-yl)methanol as an Intermediate for Vorapaxar

(5-Bromopyridin-2-yl)methanol is a documented intermediate in the synthesis of Vorapaxar, an FDA-approved antiplatelet drug [1]. This specific application is not documented for its regioisomers or other halogen analogs, providing a unique and verifiable link to a validated pharmaceutical supply chain. This demonstrates a proven utility and market demand that can be a decisive factor for procurement in a drug discovery or development setting.

Pharmaceutical Intermediate Drug Synthesis Supply Chain

Key Application Scenarios for Procuring (5-Bromopyridin-2-yl)methanol


Synthesis of 5-Substituted Pyridine Derivatives via Cross-Coupling

The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. The regioselective placement of the bromine enables the introduction of diverse aryl, vinyl, or amine groups specifically at the 5-position, a common motif in pharmaceuticals and agrochemicals . The hydroxymethyl group at the 2-position can be used as a handle for further functionalization or left intact for its hydrogen-bonding capabilities. The high yield demonstrated in one synthetic route (approx. 91%) underscores its practical utility in these sequences [2].

Vorapaxar and Related Antiplatelet Agent Development

Given its confirmed role as an intermediate in the synthesis of the antiplatelet agent Vorapaxar [3], (5-bromopyridin-2-yl)methanol is a critical building block for medicinal chemistry programs focused on thrombin receptor antagonists. Its use in this context provides a strong rationale for procurement in projects exploring this therapeutic area or related chemical space, as the synthetic route has already been validated at scale.

Fragment-Based Drug Discovery (FBDD) Targeting Protein-Protein Interactions

While direct data for (5-bromopyridin-2-yl)methanol is lacking, a closely related analog, (6-bromopyridin-2-yl)methanol, has been successfully employed as a fragment hit in a crystallographic screen against *Trypanosoma cruzi* histidyl-tRNA synthetase, demonstrating its ability to bind to a therapeutically relevant target [4]. This class-level inference suggests that (5-bromopyridin-2-yl)methanol, with its similar molecular weight (188.02 Da) and physicochemical properties, could serve as a valuable fragment in FBDD campaigns targeting other protein-protein interactions, particularly where a brominated pyridine moiety is a desired pharmacophore.

Technical Documentation Hub

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